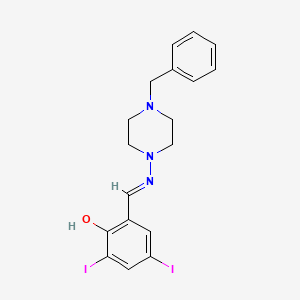
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and an imino group, along with two iodine atoms attached to a phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol typically involves multiple steps, starting with the preparation of the piperazine derivative. The benzyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the imino group via condensation with an appropriate aldehyde or ketone. The final step involves the iodination of the phenol ring using iodine and an oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of iodine atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((4-Benzyl-1-piperazinyl)imino)methyl)benzoic acid
- (2-(((4-Benzyl-1-piperazinyl)imino)methyl)phenoxy)acetic acid
- 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol
Uniqueness
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol is unique due to the presence of two iodine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Eigenschaften
CAS-Nummer |
303095-39-8 |
|---|---|
Molekularformel |
C18H19I2N3O |
Molekulargewicht |
547.2 g/mol |
IUPAC-Name |
2-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C18H19I2N3O/c19-16-10-15(18(24)17(20)11-16)12-21-23-8-6-22(7-9-23)13-14-4-2-1-3-5-14/h1-5,10-12,24H,6-9,13H2/b21-12+ |
InChI-Schlüssel |
HJYWSHICQQSOGO-CIAFOILYSA-N |
Isomerische SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=C(C(=CC(=C3)I)I)O |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C(=CC(=C3)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11979854.png)
![N-{4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}acetamide](/img/structure/B11979861.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979877.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979879.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11979887.png)
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11979890.png)
![3-[1,1'-Biphenyl]-4-YL-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11979903.png)
![5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11979911.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11979919.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B11979925.png)

![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11979932.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979945.png)
